molecular formula C4H7ClO2 B1605217 1-Chloroethyl acetate CAS No. 5912-58-3

1-Chloroethyl acetate

Cat. No. B1605217
CAS RN: 5912-58-3
M. Wt: 122.55 g/mol
InChI Key: CGKKDGMMKSOGLM-UHFFFAOYSA-N
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Description

1-Chloroethyl acetate is a chemical compound with the molecular formula C4H7ClO2 . It is also known by other names such as Acetoxyethyl chloride, Chloroethyl acetate, and Ethanol, 1-chloro-, acetate .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The average mass is 122.550 Da and the monoisotopic mass is 122.013458 Da .


Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or lump or liquid substance . The molecular weight is 122.55 .

Scientific Research Applications

Gas Chromatographic Analysis

1-Chloroethyl acetate has been studied in the context of gas chromatographic analysis. Zakrzewski (2004) investigated the equilibrium between acetaldehyde, acetyl halide, and corresponding 1-haloethyl acetates in the injector of a chromatograph, revealing insights into the thermodynamics of these reactions under varying temperatures (Zakrzewski, 2004).

Biotransformation Under Methanogenic Conditions

Bouwer and McCarty (1983) explored the biotransformation of various halogenated aliphatic organic compounds, including this compound, under methanogenic conditions. This study highlighted the potential environmental impact of these compounds and their degradation pathways (Bouwer & McCarty, 1983).

Anaerobic Sequencing Batch Reactor for Dechlorination

Gupta and Mali (2008) conducted research on the dechlorination of 1,2-dichloroethane, closely related to this compound, using an anaerobic sequencing batch reactor. Their findings are relevant for understanding the degradation of similar compounds in wastewater treatment processes (Gupta & Mali, 2008).

Fluorescence Spectrometry Applications

Hunt and Alder (1999) investigated the use of fluorescein mercury(II) acetate and sodium fluorescein in the fluorescence spectrometry determination of bis(2-chloroethyl)sulfide. Their research provides insights into analytical methods for detecting and quantifying related chloroethyl compounds (Hunt & Alder, 1999).

Formation of 2-Chloroethyl Alkylating Intermediate

Reed et al. (1975) studied the chemical degradation of nitrosoureas, which release a 2-chloroethyl alkylating intermediate. This research is significant for understanding the behavior of chloroethyl groups in various chemical reactions and degradation processes (Reed et al., 1975).

Safety and Hazards

1-Chloroethyl acetate is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be stored in a well-ventilated place and kept container tightly closed .

properties

IUPAC Name

1-chloroethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-3(5)7-4(2)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKKDGMMKSOGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974559
Record name 1-Chloroethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5912-58-3
Record name Ethanol, 1-chloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloroethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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